molecular formula C20H23N3O4 B11560437 (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide

Cat. No.: B11560437
M. Wt: 369.4 g/mol
InChI Key: YPZGEFPHBTURDZ-HYARGMPZSA-N
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Description

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a dimethoxyphenyl moiety, and a butanamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-methylphenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its hydrazinylidene group is particularly useful for investigating hydrazone formation and its implications in biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.

    Acetylacetone: Another compound with a diketone structure that shares some reactivity patterns with (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide.

Uniqueness

What sets this compound apart is its combination of a hydrazinylidene group with a dimethoxyphenyl moiety. This unique structure allows for specific interactions with biological targets and provides a versatile platform for chemical modifications.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H23N3O4/c1-13-5-7-15(8-6-13)21-19(24)11-14(2)22-23-20(25)17-10-9-16(26-3)12-18(17)27-4/h5-10,12H,11H2,1-4H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

YPZGEFPHBTURDZ-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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